molecular formula C10H11NO4 B14257387 7-methoxy-3-nitro-3,4-dihydro-2H-1-benzopyran CAS No. 223772-32-5

7-methoxy-3-nitro-3,4-dihydro-2H-1-benzopyran

Cat. No.: B14257387
CAS No.: 223772-32-5
M. Wt: 209.20 g/mol
InChI Key: FGEAPNILGZGZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-3-nitrochroman is a chemical compound that belongs to the class of chromans, which are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. This compound is characterized by the presence of a methoxy group at the 7th position and a nitro group at the 3rd position on the chroman ring. Chromans are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-nitrochroman typically involves the nitration of 7-methoxychroman. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3rd position.

Industrial Production Methods

Industrial production of 7-Methoxy-3-nitrochroman follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-nitrochroman undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base or catalyst.

Major Products Formed

    Reduction: 7-Methoxy-3-aminochroman.

    Substitution: Various substituted chromans depending on the nucleophile used.

Scientific Research Applications

7-Methoxy-3-nitrochroman has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-nitrochroman involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-3-nitrochromene: Similar structure but with a double bond in the chroman ring.

    7-Methoxy-3-nitroflavone: Contains a flavone core with similar substituents.

    7-Methoxy-3-nitrobenzopyran: Another related compound with a benzopyran core.

Uniqueness

7-Methoxy-3-nitrochroman is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

223772-32-5

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

7-methoxy-3-nitro-3,4-dihydro-2H-chromene

InChI

InChI=1S/C10H11NO4/c1-14-9-3-2-7-4-8(11(12)13)6-15-10(7)5-9/h2-3,5,8H,4,6H2,1H3

InChI Key

FGEAPNILGZGZED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(CO2)[N+](=O)[O-])C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.